molecular formula C7H11ClN2 B11918698 4,5-Dimethylpyridin-2-amine hydrochloride CAS No. 179555-16-9

4,5-Dimethylpyridin-2-amine hydrochloride

Cat. No.: B11918698
CAS No.: 179555-16-9
M. Wt: 158.63 g/mol
InChI Key: DEHOWYDYFWXTNL-UHFFFAOYSA-N
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Description

4,5-Dimethylpyridin-2-amine hydrochloride: is a chemical compound with the molecular formula C7H10N2·HCl . It is a derivative of pyridine, characterized by the presence of two methyl groups at the 4 and 5 positions and an amino group at the 2 position. This compound is often used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethylpyridin-2-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4,5-dimethylpyridine.

    Amination: The 4,5-dimethylpyridine undergoes amination at the 2 position using reagents such as ammonia or an amine source in the presence of a catalyst.

    Hydrochloride Formation: The resulting 4,5-dimethylpyridin-2-amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:

    Catalytic Amination: Using metal catalysts to facilitate the amination process.

    Hydrochloride Salt Formation: Efficient methods to convert the free base to its hydrochloride salt, often involving controlled addition of hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethylpyridin-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenating agents or alkylating agents are used for substitution reactions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

4,5-Dimethylpyridin-2-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4,5-Dimethylpyridin-2-amine hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the pyridine ring can engage in π-π interactions with aromatic systems. These interactions facilitate its role in catalysis and as a reagent in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    4-Dimethylaminopyridine (DMAP): A widely used catalyst in organic synthesis.

    2,6-Dimethylpyridine: Another pyridine derivative with different substitution patterns.

    2-Aminopyridine: A simpler amine-substituted pyridine.

Uniqueness

4,5-Dimethylpyridin-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both methyl groups and an amino group at specific positions enhances its utility in various chemical reactions and applications.

Properties

CAS No.

179555-16-9

Molecular Formula

C7H11ClN2

Molecular Weight

158.63 g/mol

IUPAC Name

4,5-dimethylpyridin-2-amine;hydrochloride

InChI

InChI=1S/C7H10N2.ClH/c1-5-3-7(8)9-4-6(5)2;/h3-4H,1-2H3,(H2,8,9);1H

InChI Key

DEHOWYDYFWXTNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C)N.Cl

Origin of Product

United States

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